molecular formula C33H38N2O B8243140 (4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

(4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Cat. No.: B8243140
M. Wt: 478.7 g/mol
InChI Key: VSYLWOBJBDOFGW-ZWXJPIIXSA-N
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Description

The compound (4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole is a complex organic molecule featuring a dihydrooxazole ring substituted with pyridinyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole typically involves multiple steps:

    Formation of the Dihydrooxazole Ring: This step often starts with the cyclization of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Substitution Reactions:

    Final Coupling: The dicyclohexylmethyl group is introduced via a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: To maximize yield and purity, reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled.

    Scalability: Methods such as continuous flow synthesis might be employed to produce large quantities efficiently.

    Purification: Techniques like crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridinyl ring or other substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

(4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in studies involving protein-ligand interactions or cellular signaling pathways.

Mechanism of Action

The mechanism by which (4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence pathways related to inflammation, cell signaling, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-2-(6-(Cyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole
  • (4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrothiazole

Uniqueness

Compared to similar compounds, (4R,5S)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole stands out due to its specific substitution pattern, which can confer unique chemical reactivity and biological activity. Its dicyclohexylmethyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications.

Properties

IUPAC Name

(4R,5S)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h3-4,9-13,18-25,30-32H,1-2,5-8,14-17H2/t31-,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYLWOBJBDOFGW-ZWXJPIIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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